Ethyl 5-chloro-2-oxoindoline-7-carboxylate
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Overview
Description
Ethyl 5-chloro-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.
Preparation Methods
The synthesis of Ethyl 5-chloro-2-oxoindoline-7-carboxylate typically involves the reaction of 5-chloroindoline-2,3-dione with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-chloro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-chloro-2-oxoindoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the synthesis of anti-allergic agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Ethyl 5-chloro-2-oxoindoline-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-2-indolecarboxylate: Another indole derivative with similar chemical properties but different biological activities.
2-oxoindoline-based acetohydrazides: Compounds with notable cytotoxicity toward cancer cell lines, showing potential as anticancer agents.
Oxoindolin-2-one derivatives: Compounds with significant inhibition of acetylcholinesterase, useful in treating neurodegenerative diseases.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14) |
InChI Key |
AFMQRTKJFTVBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl |
Origin of Product |
United States |
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